N-(3-Amino-4-methylphenyl)-4-fluorobenzamide
Overview
Description
N-(3-Amino-4-methylphenyl)-4-fluorobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amino group, a methyl group, and a fluorobenzamide moiety. It is a crucial building block in medicinal chemistry and is used in the synthesis of various drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-methylphenyl)-4-fluorobenzamide can be achieved through several methods. One common approach involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction is typically carried out in a microreactor system to optimize the reaction conditions and improve the selectivity of the desired product.
Industrial Production Methods
In industrial settings, the continuous flow microreactor system is often employed for the synthesis of this compound. This method allows for precise control of reaction parameters and efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-methylphenyl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, quinones, and amino derivatives .
Scientific Research Applications
N-(3-Amino-4-methylphenyl)-4-fluorobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-Amino-4-methylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- N-(4-Fluorophenyl)benzamide
- N-(3-Amino-4-methylphenyl)-2-fluorobenzamide
Uniqueness
N-(3-Amino-4-methylphenyl)-4-fluorobenzamide is unique due to the presence of both an amino group and a fluorine atom on the benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-(3-amino-4-methylphenyl)-4-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-9-2-7-12(8-13(9)16)17-14(18)10-3-5-11(15)6-4-10/h2-8H,16H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKGCHBTHYYTQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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